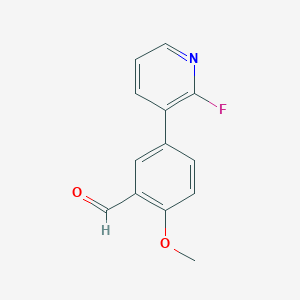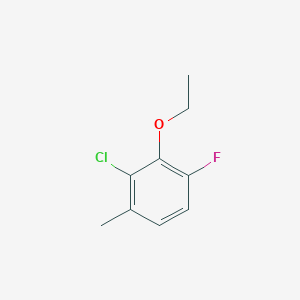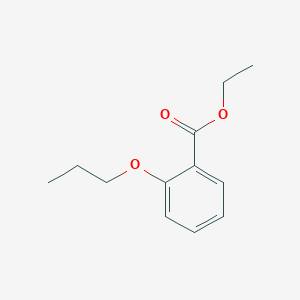![molecular formula C19H26N2O3 B6322289 tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 926659-00-9](/img/structure/B6322289.png)
tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
“tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound . It is also known as “3,7-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 9-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester” with a molecular formula of C19H26N2O3 and a molecular weight of 330.43 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-10-19(11-16(13-20)22-15)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure. The SMILES string representation is CC(C)(C)OC(=O)N1CC2C(C(CN(C(C)C)C2)C1)=O . Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- Chiral Ligand Synthesis : This compound has been used in the synthesis of enantiomerically pure bi- and tricyclic 9-oxabispidines, serving as a chiral ligand in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols (Breuning et al., 2009).
- Synthesis of Diazabicyclo[3.3.1]nonane Derivatives : Research has focused on synthesizing various derivatives of diazabicyclo[3.3.1]nonane, highlighting the compound's versatility in organic synthesis (Chigorina et al., 2016).
Drug Discovery and Peptidomimetics
- Peptidomimetic Synthesis : It has been utilized in the efficient synthesis of azabicycloalkane amino acids, which are important rigid dipeptide mimetics in peptide-based drug discovery (Mandal et al., 2005).
- Nicotinic Acetylcholine Receptor Interaction : The 3,7-diazabicyclo[3.3.1]nonane scaffold, part of this compound's structure, has been studied for its interactions with nicotinic acetylcholine receptors, showing potential in the development of subtype-selective ligands (Eibl et al., 2013).
Molecular Structure Analysis
- Crystallography and Molecular Structure : Investigations into the molecular structure of similar compounds have been conducted using X-ray crystallography, providing insights into their conformation and geometrical properties (Moriguchi et al., 2014).
Chemical Transformations
- Chemical Transformations and Cyclizations : The compound has been a subject of study in various chemical transformations, including cyclizations and reactions with aldehydes and ketones (Nikit-skaya et al., 1970).
Safety and Hazards
The compound has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-12-15-9-17(22)10-16(13-20)21(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXBVXVOYGWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


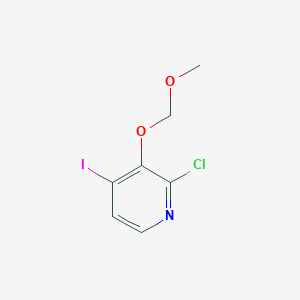
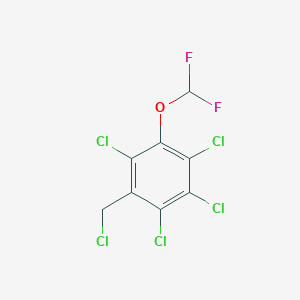

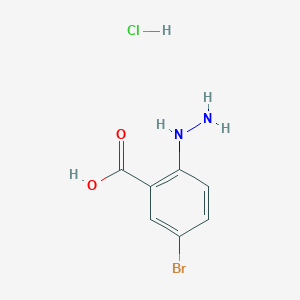
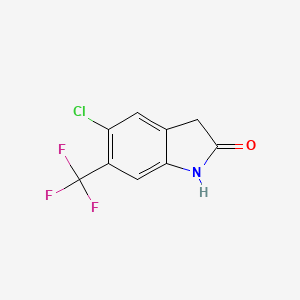
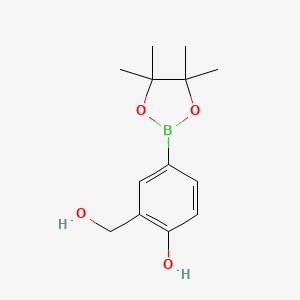
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)

